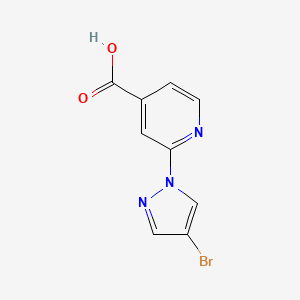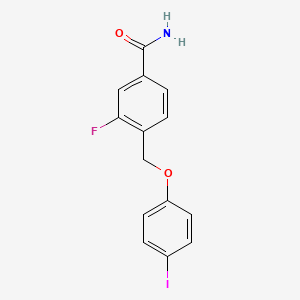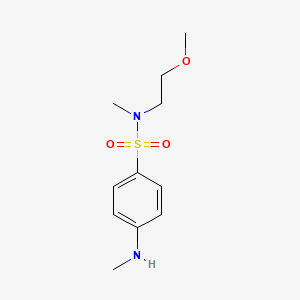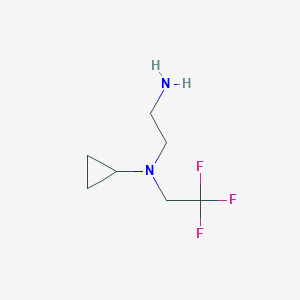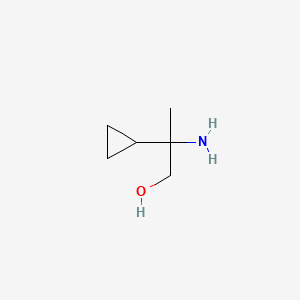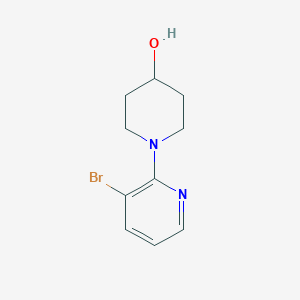
1-(3-Bromopyridin-2-yl)piperidin-4-ol
描述
1-(3-Bromopyridin-2-yl)piperidin-4-ol is a chemical compound with the molecular formula C₁₀H₁₃BrN₂O and a molecular weight of 257.13 g/mol. This compound is characterized by a bromine atom attached to the third position of a pyridine ring, which is further connected to a piperidine ring with a hydroxyl group at the fourth position.
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Bromopyridin-2-yl)piperidin-4-ol can be synthesized through various synthetic routes, including nucleophilic substitution reactions. One common method involves the reaction of 3-bromopyridine-2-carboxylic acid with piperidin-4-ol under acidic conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and heating to promote the substitution reaction.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in the production process.
化学反应分析
1-(3-Bromopyridin-2-yl)piperidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen bromide derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include chromium(VI) oxide and pyridinium chlorochromate (PCC).
Reduction: Common reagents include hydrogen gas and palladium catalysts.
Substitution: Common reagents include various nucleophiles and bases.
Major Products Formed:
Oxidation: 1-(3-Bromopyridin-2-yl)piperidin-4-one
Reduction: 1-(3-Bromopyridin-2-yl)piperidin-4-amine
Substitution: 1-(3-alkylpyridin-2-yl)piperidin-4-ol
科学研究应用
1-(3-Bromopyridin-2-yl)piperidin-4-ol has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biological studies to understand the interaction of pyridine derivatives with biological targets.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
1-(3-Bromopyridin-2-yl)piperidin-4-ol is structurally similar to other bromopyridine derivatives, such as 1-(6-bromopyridin-2-yl)piperidin-4-ol and 1-(3-bromopyridin-2-yl)piperidin-3-ol. These compounds differ in the position of the bromine atom and the position of the hydroxyl group on the piperidine ring, which can lead to differences in their chemical reactivity and biological activity.
相似化合物的比较
1-(6-bromopyridin-2-yl)piperidin-4-ol
1-(3-bromopyridin-2-yl)piperidin-3-ol
1-(6-bromopyridin-3-yl)piperidin-4-ol
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
1-(3-bromopyridin-2-yl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-9-2-1-5-12-10(9)13-6-3-8(14)4-7-13/h1-2,5,8,14H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNIHVWYBYWHOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

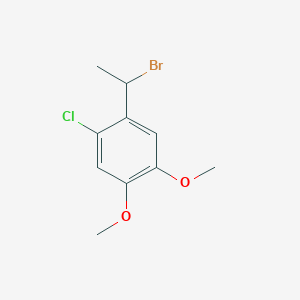

![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B1526468.png)



![2-amino-N-[2-(azepan-1-yl)ethyl]acetamide](/img/structure/B1526474.png)
